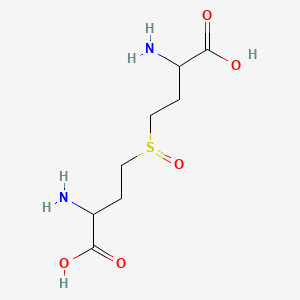

4,4'-Sulfinylbis(2-aminobutanoic acid)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,4'-Sulfinylbis(2-aminobutanoic acid), also known as 4,4'-Sulfinylbis(2-aminobutanoic acid), is a useful research compound. Its molecular formula is C8H16N2O5S and its molecular weight is 252.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4,4'-Sulfinylbis(2-aminobutanoic acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Sulfinylbis(2-aminobutanoic acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 4,4'-Sulfinylbis(2-aminobutanoic acid) to ensure high purity and structural integrity?

- Synthesis : Solid-phase peptide synthesis or oxidative dimerization of 2-aminobutanoic acid derivatives, followed by purification via recrystallization or column chromatography.

- Characterization :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) .

- Structural Confirmation : Nuclear magnetic resonance (NMR) for verifying the sulfinyl bridge and stereochemistry (e.g., ¹H-NMR and ¹³C-NMR) .

- Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) to confirm molecular weight (C₈H₁₆N₂O₄S₂, MW 268.35) .

Q. How can researchers investigate the role of 4,4'-Sulfinylbis(2-aminobutanoic acid) as an endogenous metabolite in mammalian systems?

- Methodological Approach :

- Isotopic Labeling : Use ¹³C- or ¹⁵N-labeled analogs to trace metabolic incorporation in cell cultures or animal models.

- Metabolomic Profiling : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) to quantify metabolite levels in biological fluids (e.g., serum, urine) .

- Knockout Models : CRISPR/Cas9-mediated deletion of homologous enzymes (e.g., cystathionine β-synthase) to study compensatory pathways .

Q. What analytical techniques are most reliable for distinguishing 4,4'-Sulfinylbis(2-aminobutanoic acid) from structural analogs like DL-homocystine or sulfonyl derivatives?

- Key Techniques :

- Thin-Layer Chromatography (TLC) : Use specific reagents (e.g., ninhydrin) to differentiate amino acid derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Resolve mass differences between sulfinyl (S=O) and sulfonyl (SO₂) groups.

- X-ray Crystallography : Confirm crystal structure and disulfide/sulfinyl bond geometry .

Advanced Research Questions

Q. What experimental design considerations are critical for addressing the compound’s instability or solubility in aqueous buffers?

- Stability : Store at room temperature (RT) in airtight, light-protected containers to prevent oxidation of the sulfinyl group .

- Solubility Optimization :

- Use polar aprotic solvents (e.g., dimethyl sulfoxide) for stock solutions.

- Adjust pH to 6–8 for enhanced aqueous solubility .

- Kinetic Studies : Monitor degradation via UV-Vis spectroscopy under varying pH, temperature, and oxidative conditions .

Q. How can researchers resolve contradictions in reported roles of 4,4'-Sulfinylbis(2-aminobutanoic acid) in inflammatory pathways?

- Case Study : Elevated 2-aminobutanoic acid derivatives in PS3 sows were linked to inflammation, but conflicting data exist .

- Resolution Strategies :

- Orthogonal Assays : Combine transcriptomic (RNA-seq) and proteomic (Western blot) data to validate inflammatory markers (e.g., IL-6, TNF-α).

- Dose-Response Studies : Test physiological vs. supraphysiological concentrations in primary cell cultures.

- Species-Specific Models : Compare murine, porcine, and human cell lines to identify conserved mechanisms .

Q. What methodologies are effective for designing and testing structural analogs (e.g., selenium or sulfur-modified derivatives) of this compound?

- Analog Synthesis :

- Replace sulfinyl with seleninyl (Se=O) or diselenide (Se-Se) groups via organoselenium chemistry .

- Bioactivity Screening :

- In Vitro : Measure antioxidant capacity using DPPH or FRAP assays.

- In Vivo : Assess toxicity and bioavailability in zebrafish or rodent models .

Q. How do in-vivo and in-vitro models differ in elucidating the compound’s bioavailability and metabolic fate?

- In-Vitro Models :

- Caco-2 Cell Monolayers : Predict intestinal absorption and permeability.

- Hepatocyte Cultures : Study phase I/II metabolism (e.g., sulfoxidation, glutathione conjugation) .

- In-Vivo Models :

- Rodent Pharmacokinetics : Track radiolabeled compounds in plasma and tissues via scintillation counting.

- Germ-Free Mice : Assess gut microbiota’s role in metabolizing the compound to butyrate derivatives .

Propriétés

Numéro CAS |

59824-36-1 |

|---|---|

Formule moléculaire |

C8H16N2O5S |

Poids moléculaire |

252.29 g/mol |

Nom IUPAC |

2-amino-4-(3-amino-3-carboxypropyl)sulfinylbutanoic acid |

InChI |

InChI=1S/C8H16N2O5S/c9-5(7(11)12)1-3-16(15)4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14) |

Clé InChI |

IUPROKMJIUCNHZ-UHFFFAOYSA-N |

SMILES |

C(CS(=O)CCC(C(=O)O)N)C(C(=O)O)N |

SMILES canonique |

C(CS(=O)CCC(C(=O)O)N)C(C(=O)O)N |

Synonymes |

homolanthionine sulfoxide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.